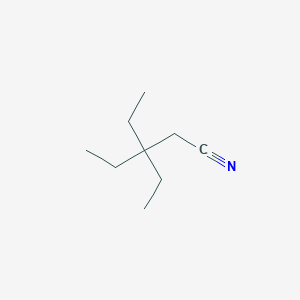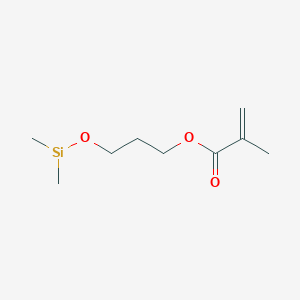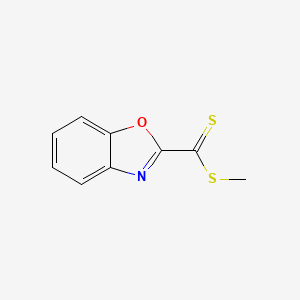
2-Benzoxazolecarbodithioic acid, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzoxazolecarbodithioic acid, methyl ester is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoxazolecarbodithioic acid, methyl ester typically involves the reaction of 2-aminophenol with carbon disulfide and methyl iodide. The reaction proceeds under basic conditions, often using a base such as potassium carbonate. The general reaction scheme is as follows:
Step 1: 2-aminophenol reacts with carbon disulfide in the presence of a base to form 2-mercaptobenzoxazole.
Step 2: 2-mercaptobenzoxazole is then methylated using methyl iodide to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzoxazolecarbodithioic acid, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methyl ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted benzoxazole derivatives.
Applications De Recherche Scientifique
2-Benzoxazolecarbodithioic acid, methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-Benzoxazolecarbodithioic acid, methyl ester involves its interaction with molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Benzoxazole: The parent compound, which lacks the carbodithioic acid and methyl ester groups.
2-Mercaptobenzoxazole: An intermediate in the synthesis of 2-Benzoxazolecarbodithioic acid, methyl ester.
Benzothiazole: A structurally similar compound with a sulfur atom replacing the oxygen in the oxazole ring.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbodithioic acid and methyl ester groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
90298-66-1 |
|---|---|
Formule moléculaire |
C9H7NOS2 |
Poids moléculaire |
209.3 g/mol |
Nom IUPAC |
methyl 1,3-benzoxazole-2-carbodithioate |
InChI |
InChI=1S/C9H7NOS2/c1-13-9(12)8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3 |
Clé InChI |
PWXDWAFTUVLREL-UHFFFAOYSA-N |
SMILES canonique |
CSC(=S)C1=NC2=CC=CC=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




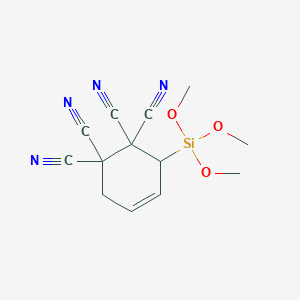

![3-[(2H-1-Benzopyran-4-yl)sulfanyl]propanoic acid](/img/structure/B14350021.png)
![3,3'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid)](/img/structure/B14350027.png)
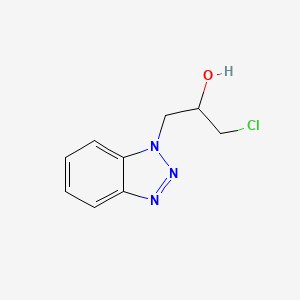
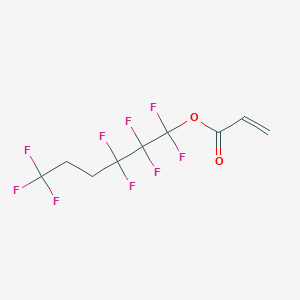

![2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate](/img/structure/B14350060.png)
![3-(1,3-Benzoxazol-2-yl)-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14350064.png)
phosphanium chloride](/img/structure/B14350065.png)
